molecular formula C7H6O6 B1238319 3-Carboxy-cis,cis-muconic acid CAS No. 1116-26-3

3-Carboxy-cis,cis-muconic acid

Cat. No. B1238319
CAS RN: 1116-26-3
M. Wt: 186.12 g/mol
InChI Key: KJOVGYUGXHIVAY-BXTBVDPRSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-carboxy-cis,cis-muconic acid is the 3-carboxy derivative of cis,cis-muconic acid. It is a conjugate acid of a 3-carboxy-cis,cis-muconate(3-).

Scientific Research Applications

Renewable Unsaturated Polyesters

  • Polymer Synthesis : 3-Carboxy-cis,cis-muconic acid is used in synthesizing unsaturated polyester resins. Its incorporation into polyesters, like poly(butylene succinate), affects properties like glass transition, melting, and degradation temperatures (Rorrer et al., 2016).

Bio-Adipic Acid for Nylon Polymerization

  • Nylon Production : This compound is a key intermediate in converting to adipic acid, a crucial component for nylon-6,6 polymerization. It plays a role in developing processes for separation and catalytic transformation to high purity adipic acid (Vardon et al., 2016).

Biodegradability of Halogenated Aromatic Compounds

  • Environmental Impact : Studies on the biodegradability of halogenated aromatic compounds, including chlorinated muconic acids, have been conducted to understand their conversion and environmental impact (Schmidt & Knackmuss, 1980).

Extraction from Aqueous Solutions

  • Chemical Recovery : Research has been done on the reactive extraction of 3-Carboxy-cis,cis-muconic acid from aqueous solutions, which is crucial for its recovery in industrial processes (Demir et al., 2021).

Production and Valorization as a Monomer

  • Biobased Economy : The compound's role as a monomer in specialty polymers and its valorization into value-added chemicals like adipic or terephthalic acids have been explored, emphasizing its significance in the biobased economy (Khalil et al., 2020).

Microbial Production Strategies

  • Biorefineries : Advances in microbial production of 3-Carboxy-cis,cis-muconic acid have been made, focusing on engineering metabolic pathways and maximizing yield for use in various industrial applications (Choi et al., 2020).

Biobased Cyclic Diacid Monomers

  • Chemical Processes : The conversion of 3-Carboxy-cis,cis-muconic acid to renewable terephthalic and 1,4-cyclohexanedicarboxylic acids via biological and chemical processes for the polyester and polyamide industries is an area of active research (Carraher et al., 2017).

Electrochemical Conversion in Sustainable Manufacturing

  • Sustainable Manufacturing : Its role in the sustainable manufacture of commodities like Nylon-6,6 and PET, focusing on biological-electrochemical conversion schemes, highlights its potential in green chemistry (Matthiesen et al., 2016).

properties

CAS RN

1116-26-3

Product Name

3-Carboxy-cis,cis-muconic acid

Molecular Formula

C7H6O6

Molecular Weight

186.12 g/mol

IUPAC Name

(1E,3Z)-buta-1,3-diene-1,2,4-tricarboxylic acid

InChI

InChI=1S/C7H6O6/c8-5(9)2-1-4(7(12)13)3-6(10)11/h1-3H,(H,8,9)(H,10,11)(H,12,13)/b2-1-,4-3+

InChI Key

KJOVGYUGXHIVAY-BXTBVDPRSA-N

Isomeric SMILES

C(=C\C(=O)O)\C(=C/C(=O)O)\C(=O)O

SMILES

C(=CC(=O)O)C(=CC(=O)O)C(=O)O

Canonical SMILES

C(=CC(=O)O)C(=CC(=O)O)C(=O)O

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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